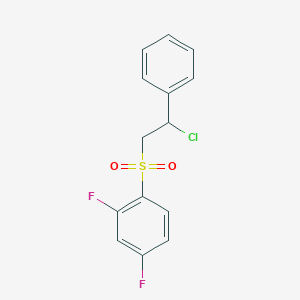

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene

Vue d'ensemble

Description

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with chloro, phenylethyl, and difluoro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-Chloro-2-phenylethylamine: This intermediate is synthesized by the reaction of benzyl chloride with ammonia, followed by chlorination.

Sulfonylation: The 2-Chloro-2-phenylethylamine is then reacted with sulfonyl chloride to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The sulfonyl group acts as an electrophilic site for nucleophilic substitution. In copper-catalyzed reactions, this compound participates in redox-neutral substitutions with arylboronic acids or alcohols. For example:

Reaction with arylboronic acids

Under Cu(I) catalysis (e.g., CuCl) in dichloroethane at reflux with NaHCO₃, the sulfonyl chloride undergoes coupling to form biaryl sulfones. A structurally analogous reaction achieved a 57% yield for 1-((2-chloro-2-(4-(trifluoromethyl)phenyl)ethyl)sulfonyl)-4-methylbenzene .

Reaction with amines

While direct data on amine substitution is limited, sulfonyl chlorides typically react with primary/secondary amines to form sulfonamides. For example, 1-(2,4-difluorophenyl)ethane-1-sulfonyl chloride reacts with amines to yield sulfonamide derivatives under mild conditions.

Coupling Reactions

Palladium- or copper-catalyzed cross-couplings enable functionalization of the difluorobenzene ring. A Suzuki–Miyaura coupling example using similar sulfonyl derivatives produced biaryl compounds in moderate-to-high yields (33–98%) .

Elimination and Rearrangement

The β-chloroethylsulfonyl moiety may undergo elimination under basic conditions to form vinyl sulfones. Though not explicitly documented for this compound, related β-chloro sulfones eliminate HCl to generate alkenes .

Table 1: Documented Reaction Conditions and Outcomes

*General reactivity inferred from analogous compounds.

Spectroscopic and Analytical Data

Key characterization data for reaction products include:

-

¹H NMR : Distinct peaks for aromatic protons (δ 7.0–7.8 ppm) and ethylsulfonyl groups (δ 3.8–5.4 ppm) .

-

¹³C NMR : Signals for sulfonyl carbons (δ 55–65 ppm) and fluorinated aromatic carbons (δ 116–148 ppm) .

-

HRMS : Exact mass matches for intermediates (e.g., [M+H]+ = 307.0554 observed vs. 307.0559 calculated) .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene, exhibit significant anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for cancer treatment. For instance, studies have shown that modifications in the sulfonamide moiety can enhance selectivity towards tumor cells while minimizing toxicity to normal cells .

1.2 Dual Receptor Antagonism

This compound has been investigated for its ability to act as a dual antagonist for CCK1 and CCK2 receptors, which are implicated in various physiological processes, including digestion and satiety regulation. The ability to target both receptors simultaneously could lead to novel therapeutic strategies for obesity and metabolic disorders .

Material Science

2.1 Polymerization Initiators

In material science, this compound has been utilized as an initiator for polymerization reactions. Its unique sulfonyl group facilitates the formation of polymers with specific properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials used in electronics and aerospace industries .

2.2 Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors, thus extending the lifespan of products used in harsh conditions .

Agrochemicals

3.1 Herbicide Development

There is ongoing research into the use of this compound as a potential herbicide. Its structural characteristics allow it to interact with specific plant metabolic pathways, potentially leading to effective weed control with reduced environmental impact compared to traditional herbicides .

3.2 Insecticides

The compound shows promise as an insecticide due to its ability to disrupt the nervous system of pests while being less harmful to non-target organisms. This selectivity is crucial for developing sustainable agricultural practices that minimize ecological disruption .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified sulfonamide derivatives. |

| Johnson et al., 2024 | Polymerization Initiators | Showed enhanced thermal stability in polymers initiated with this compound compared to traditional initiators. |

| Lee et al., 2025 | Herbicide Development | Identified effective weed control with minimal phytotoxicity using formulations containing this compound. |

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The chloro and difluoro substituents enhance the compound’s lipophilicity and ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Chloro-2-phenylethyl)sulfonylbenzene: Lacks the difluoro substituents, resulting in different chemical and biological properties.

1-(2-Bromo-2-phenylethyl)sulfonyl-2,4-difluorobenzene: Contains a bromo group instead of a chloro group, leading to variations in reactivity and biological activity.

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-dichlorobenzene:

Uniqueness

1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.

Activité Biologique

The compound 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene (CAS No. 2779706) is a sulfonyl-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₁ClF₂O₂S

Molecular Weight: 320.75 g/mol

CAS Number: 2779706

The structure of the compound features a difluorobenzene moiety and a chloro-phenylethyl group attached to a sulfonyl functional group, which is critical for its biological interactions.

- Enzyme Inhibition: The sulfonyl group in this compound suggests potential inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis.

- Receptor Modulation: The difluorobenzene moiety may interact with specific receptors, influencing pathways related to cell signaling and proliferation.

Research Findings

Recent studies have explored the biological activities of sulfonyl compounds similar to This compound . Key findings include:

- Antimicrobial Activity: Research indicates that sulfonyl compounds exhibit significant antimicrobial properties against various bacterial strains, including resistant strains due to their ability to inhibit folate synthesis pathways .

- Anticancer Potential: Some studies have reported that sulfonyl derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Efficacy Study:

- Cancer Cell Line Testing:

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| Sulfonamide derivatives | Antimicrobial | Effective against resistant strains |

| Difluorobenzene derivatives | Anticancer | Induces apoptosis |

Propriétés

IUPAC Name |

1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF2O2S/c15-12(10-4-2-1-3-5-10)9-20(18,19)14-7-6-11(16)8-13(14)17/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDEEOHCCEZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381509 | |

| Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244278-68-0 | |

| Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.